2-(((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)amino)-4-nitrophenol
Description
2-(((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)amino)-4-nitrophenol is a nitroaromatic compound featuring a furan core substituted with bromine and dimethylamino groups, linked via a methyleneamino bridge to a nitrophenol moiety.
Properties
Molecular Formula |
C13H12BrN3O4 |
|---|---|
Molecular Weight |
354.16 g/mol |
IUPAC Name |
2-[[4-bromo-5-(dimethylamino)furan-2-yl]methylideneamino]-4-nitrophenol |
InChI |
InChI=1S/C13H12BrN3O4/c1-16(2)13-10(14)6-9(21-13)7-15-11-5-8(17(19)20)3-4-12(11)18/h3-7,18H,1-2H3 |
InChI Key |
QQTJBNCYTQZUIT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=C(O1)C=NC2=C(C=CC(=C2)[N+](=O)[O-])O)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)amino)-4-nitrophenol typically involves multiple steps, starting with the preparation of the furan ring and subsequent functionalization. Common synthetic routes include:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Dimethylamino Group Addition: The dimethylamino group is introduced via nucleophilic substitution reactions.
Nitrophenol Formation: The nitrophenol group is typically formed through nitration reactions using nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)amino)-4-nitrophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-(((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)amino)-4-nitrophenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)amino)-4-nitrophenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with DNA/RNA: Modulating gene expression or interfering with nucleic acid functions.
Cellular Signaling: Affecting cellular signaling pathways and influencing cell behavior.
Comparison with Similar Compounds
Table 1: Antifungal and Anticancer Activity Comparison
Fused Triazine Derivatives ()
Triazine-based compounds like 2-arylidene-6-methyl-thiazolo[3,2-b][1,2,4]triazine-3,7-diones share substituents such as dimethylamino groups but differ in their heterocyclic cores.
- Structural Divergence: The target compound’s nitrophenol group contrasts with triazine’s nitrogen-rich ring, which may confer distinct solubility and DNA-binding properties.
- Cytotoxicity: Triazine derivatives show moderate activity against HepG2 and A549 cells (IC50 values >100 µg/mL), suggesting that the nitrophenol moiety could enhance specificity if tested .
Ranitidine-Related Compounds ()
Ranitidine derivatives (e.g., N-{2-[({5-[(dimethylamino)methyl]furan-2-yl}methyl)sulphanyl]ethyl}-2-nitroacetamide) share the dimethylamino-furan motif but incorporate sulfanyl and acetamide groups.
- Functional Groups: The target compound’s nitrophenol may increase acidity compared to ranitidine’s nitroacetamide, affecting membrane permeability.
- Applications: Ranitidine derivatives target gastrointestinal receptors, while the nitrophenol in the target compound could shift activity toward antimicrobial or cytotoxic pathways .
Brominated Heterocycles ()
Bederocin, a bromothiophene-containing antibacterial agent, highlights the role of brominated heterocycles in bioactivity.
Biological Activity
2-(((4-Bromo-5-(dimethylamino)furan-2-yl)methylene)amino)-4-nitrophenol is a chemical compound with potential biological activity that has garnered attention in recent research. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , and it features several functional groups that may contribute to its biological activity. The presence of a bromo group, a dimethylamino group, and a nitrophenol moiety suggests potential interactions with biological targets.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing furan and nitro groups have been shown to inhibit the growth of various bacterial strains, suggesting that this compound may have similar effects due to its structural components .
Analgesic and Anti-inflammatory Effects
Molecular docking studies have indicated that this compound could interact with cyclooxygenase (COX) enzymes, which are critical in pain and inflammation pathways. Compounds with similar structures have demonstrated analgesic properties in animal models, particularly through writhing and hot plate tests . The binding affinities predicted for this compound suggest it may inhibit COX-2 activity effectively, leading to reduced inflammation .
Study on Toxicity and Efficacy
A study assessing the toxicity of related compounds found that many derivatives exhibited low acute toxicity while retaining significant analgesic effects. This study utilized the OECD guidelines for acute toxicity testing, confirming the safety profile of compounds structurally similar to this compound . Histopathological assessments showed no significant adverse effects on organ tissues, indicating a favorable safety margin.
Molecular Docking Analysis
Molecular docking simulations conducted on this compound revealed strong interactions with key biological targets involved in inflammation. The docking scores indicated high binding affinities, suggesting potential as a therapeutic agent for pain management .
Comparative Analysis of Biological Activities
| Compound | Biological Activity | Mechanism | Toxicity |
|---|---|---|---|
| This compound | Antimicrobial, Analgesic | COX inhibition | Low |
| Similar Furan Derivative | Antimicrobial | Cell wall synthesis inhibition | Moderate |
| Nitro-containing Compound | Analgesic | COX inhibition | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
